molecular formula C13H8Cl2N2 B2773008 2-(4-Chlorophenyl)-2-(6-chloropyridin-2-yl)acetonitrile CAS No. 339114-86-2

2-(4-Chlorophenyl)-2-(6-chloropyridin-2-yl)acetonitrile

Cat. No. B2773008
CAS RN: 339114-86-2
M. Wt: 263.12
InChI Key: KFUYTJBERFHHIL-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-(6-chloropyridin-2-yl)acetonitrile (2-Cl-PCP) is an organochlorine compound used in scientific research. It has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. 2-Cl-PCP is a highly versatile compound that can be used to synthesize a variety of derivatives, making it an attractive choice for researchers.

Scientific Research Applications

Synthesis and Characterization

The compound has been utilized in the synthesis and characterization of new solid complexes with transition metals such as Mn(II), Fe(III), Co(II), and Ni(II). These complexes have been analyzed for their magnetic properties, conductance measurements, and thermal analyses. This research opens avenues for developing materials with potential applications in catalysis and materials science. The antibacterial activity of these complexes has also been evaluated, showing high activities compared to the free ligand, suggesting potential applications in the development of new antimicrobial agents (Sadeek et al., 2015).

Catalytic Asymmetric Synthesis

The compound has played a crucial role in the catalytic asymmetric synthesis of drug intermediates, specifically as a key intermediate in the synthesis of (S)-clopidogrel, a widely used antiplatelet and antithrombotic drug. The research highlights a green and facile method for the synthesis of chiral drugs and drug intermediates, demonstrating the compound's importance in pharmaceutical manufacturing (Hui‐Chao Ma et al., 2020).

Alternative Synthesis Methods

An alternative synthesis method for a related compound using 3-(4-chlorophenyl)-3-oxopropanenitrile and carbon disulfide as starting materials has been reported. This method provides insight into efficient synthesis strategies that could be adapted for related compounds, potentially streamlining production processes for pharmaceuticals or other chemical products (Marcelle S. Ferreira & José Daniel Figueroa-Villar, 2014).

Photophysical Properties and Stability

Studies have also delved into the effects of halogenide substituents on the stability and photophysical properties of lanthanide triple-stranded helicates. These investigations provide valuable insights into the design of molecular materials with potential applications in optical devices, sensors, and biomedical imaging, highlighting the broader relevance of understanding the chemical properties and interactions of compounds like 2-(4-Chlorophenyl)-2-(6-chloropyridin-2-yl)acetonitrile (C. P. Iglesias et al., 2000).

properties

IUPAC Name

2-(4-chlorophenyl)-2-(6-chloropyridin-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2/c14-10-6-4-9(5-7-10)11(8-16)12-2-1-3-13(15)17-12/h1-7,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUYTJBERFHHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-2-(6-chloropyridin-2-yl)acetonitrile

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